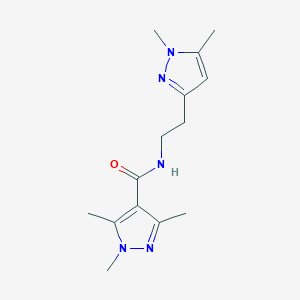
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H21N5O and its molecular weight is 275.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that pyrazole derivatives have a broad spectrum of biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of these compounds with their targets often results in significant changes in the biological activities of the targets .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.
Result of Action
For example, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
生物活性
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate carboxamide precursors. Common methods include:
- Condensation Reactions : Utilizing reagents like isocyanates or acid chlorides under controlled conditions.
- Solvent-Free Techniques : These methods enhance yield and reduce environmental impact by eliminating solvents during synthesis .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, this compound has been evaluated against various cancer cell lines:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 40 µg/mL | |
| S. aureus | 20 µg/mL | |
| Pseudomonas aeruginosa | 30 µg/mL |
The presence of the sulfonamide group in related compounds enhances their antibacterial efficacy by interfering with bacterial folate synthesis.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrazole derivatives have been investigated for their anti-inflammatory properties. A study reported that certain analogs inhibited pro-inflammatory cytokines such as TNF-α and IL-6 by over 60% at specific concentrations . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways related to growth and apoptosis.
- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results showed substantial inhibition of cell growth in MCF7 and A549 cells with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar pyrazole compounds against clinical isolates of bacteria. The results demonstrated significant inhibitory effects against multi-drug resistant strains, highlighting the compound's potential as a lead for developing new antibiotics .
属性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-9-8-12(17-18(9)4)6-7-15-14(20)13-10(2)16-19(5)11(13)3/h8H,6-7H2,1-5H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEMRFDDNIJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














